molecular formula C10H12ClNS B1351594 3-(2-Chlorophenyl)thiomorpholine CAS No. 887344-30-1

3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594
CAS No.: 887344-30-1
M. Wt: 213.73 g/mol
InChI Key: UXSQOKXSAKGEKA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)thiomorpholine is a useful research compound. Its molecular formula is C10H12ClNS and its molecular weight is 213.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of thiomorpholine derivatives, including structures related to 3-(2-Chlorophenyl)thiomorpholine, for their potential antimicrobial properties. These compounds were developed through nucleophilic substitution reactions, aiming to enhance microbial intracellular concentration and reduce microbial resistance. The newly synthesized compounds showed promising antimicrobial activity, suggesting their utility in developing novel antimicrobial agents (D. Kardile & N. Kalyane, 2010).

Medicinal Chemistry Building Blocks

In the realm of medicinal chemistry, thiomorpholine and its derivatives, such as this compound, have been identified as key building blocks. Their incorporation into bridged bicyclic structures has resulted in compounds with interesting biological profiles, some of which have advanced to human clinical trials. These novel bicyclic thiomorpholine building blocks were synthesized from inexpensive materials using straightforward chemistry, highlighting their potential in medicinal chemistry research (Daniel P. Walker & D. J. Rogier, 2013).

Tuberculosis Treatment

A study focusing on improving the properties of 1,5-Diphenyl pyrroles, a class of compounds with high efficacy against M. tuberculosis, identified thiomorpholine derivatives as crucial for enhancing drug-like parameters. By substituting the thiomorpholine moiety with a morpholine one, researchers aimed to lower lipophilicity and improve in vitro microsomal stability. The study demonstrates the role of thiomorpholine derivatives in the development of tuberculosis drugs, offering insights into the druggability of MmpL3 as a target for anti-tubercular drug discovery (G. Poce et al., 2013).

Biomedical Applications

Thiomorpholine and its derivatives have found applications in the biomedical field, particularly in the development of rhenium(I) tricarbonyl complexes for imaging, cancer treatment, and bactericidal uses. The study on axial nitrogen-donor ligands, including thiomorpholine, showcased the potential of these complexes in biological applications, revealing their photoluminescent properties in physiological conditions and their non-significant cytotoxicity in HeLa cells (Brendan L. Murphy et al., 2020).

Nonenzymatic Protein Glycosylation Inhibition

A group of 1,3,4-thiadiazine derivatives, featuring a thiomorpholine fragment, was synthesized to explore their ability to inhibit nonenzymatic protein glycosylation. This process is significant in the development of diabetic complications. Two compounds within this group demonstrated effective inhibition in an in vitro model system, highlighting the therapeutic potential of thiomorpholine derivatives in managing diabetes-related complications (L. Sidorova et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-(2-Chlorophenyl)thiomorpholine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is hypothesized that it may interact with its targets to induce changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well studied. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is processed in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable insights into the compound’s mechanism of action .

Biochemical Analysis

Biochemical Properties

3-(2-Chlorophenyl)thiomorpholine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain thiol-containing enzymes, potentially inhibiting their activity. This interaction is crucial as it can affect the enzyme’s function and, consequently, the biochemical pathways in which the enzyme is involved . Additionally, this compound may interact with proteins involved in cellular signaling, altering their activity and impacting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism . Furthermore, it can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, it can inhibit the activity of thiol-containing enzymes by forming covalent bonds with the thiol groups, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on cellular function. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . For example, it may be actively transported into cells by membrane transporters, allowing it to reach its target sites and exert its effects . The distribution of this compound within tissues can also impact its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-(2-chlorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQOKXSAKGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391712
Record name 3-(2-chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-30-1
Record name 3-(2-chlorophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.